4-(3-Chlorobenzyl)benzene-1,3-diol
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Overview
Description
4-(3-Chlorobenzyl)benzene-1,3-diol is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, featuring a chlorobenzyl group and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)benzene-1,3-diol typically involves the reaction of 3-chlorobenzyl chloride with resorcinol (benzene-1,3-diol) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol attack the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or dehydroxylated products.
Substitution: Products with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(3-Chlorobenzyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzyl)benzene-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)benzene-1,3-diol: Similar structure but with the chlorine atom in a different position.
3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative with different substitution patterns.
Orcinol (5-methylbenzene-1,3-diol): Another methylated derivative with potential biological activity.
Uniqueness
4-(3-Chlorobenzyl)benzene-1,3-diol is unique due to the specific positioning of the chlorobenzyl group and hydroxyl groups, which can influence its reactivity and biological activity
Properties
CAS No. |
6280-44-0 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-4-5-12(15)8-13(10)16/h1-5,7-8,15-16H,6H2 |
InChI Key |
DXKULHSBRTUPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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